Sodium myreth sulfate

Description

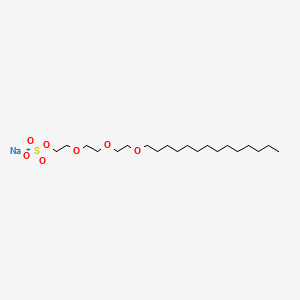

Structure

2D Structure

Properties

CAS No. |

25446-80-4 |

|---|---|

Molecular Formula |

C20H41NaO7S |

Molecular Weight |

448.6 g/mol |

IUPAC Name |

sodium;2-[2-(2-tetradecoxyethoxy)ethoxy]ethyl sulfate |

InChI |

InChI=1S/C20H42O7S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-24-15-16-25-17-18-26-19-20-27-28(21,22)23;/h2-20H2,1H3,(H,21,22,23);/q;+1/p-1 |

InChI Key |

MDSQKJDNWUMBQQ-UHFFFAOYSA-M |

SMILES |

CCCCCCCCCCCCCCOCCOCCOCCOS(=O)(=O)[O-].[Na+] |

Canonical SMILES |

CCCCCCCCCCCCCCOCCOCCOCCOS(=O)(=O)[O-].[Na+] |

Other CAS No. |

25446-80-4 |

physical_description |

Liquid |

Pictograms |

Corrosive; Irritant |

Origin of Product |

United States |

Overview of Anionic Surfactants in Industrial Chemistry

Anionic surfactants are a major class of surface-active agents characterized by a negatively charged hydrophilic head group. sancolo.com This charge is key to their function, enabling them to lower the surface tension of liquids and act as effective cleaning and foaming agents. sancolo.comipcol.com Their molecular structure consists of a hydrophobic (water-repelling) tail and a hydrophilic (water-loving) head. ipcol.com This amphiphilic nature allows them to bridge the interface between water and oily or solid particles, facilitating the removal of dirt and grease. ipcol.comshreechem.in

In industrial chemistry, anionic surfactants are the most widely used type of surfactant due to their strong cleaning properties and excellent foam production. sancolo.comterchemicals.com They are integral components in a vast array of products and processes, including:

Detergents and Cleaners: Anionic surfactants are the primary active ingredients in laundry detergents, dishwashing liquids, and various household and industrial cleaners. shreechem.inbiolinscientific.com

Personal Care Products: They are found in shampoos, soaps, and body washes for their ability to cleanse the skin and hair by removing oils and dirt. sancolo.comrqbchemical.com

Textile Industry: These surfactants are used in the pretreatment of fabrics to remove contaminants before dyeing and finishing processes. shreechem.insancolo.com

Emulsion Polymerization: They act as stabilizers for monomer droplets, ensuring uniform particle size and enhancing polymer properties. specialchem.com

Agriculture: Anionic surfactants are used as emulsifiers in pesticide formulations. sancolo.com

Other Industrial Applications: Their uses extend to paints, coatings, adhesives, metalworking fluids, and oilfield chemicals. rqbchemical.com

Common examples of anionic surfactants include sulfates, sulfonates, phosphates, and carboxylates. sancolo.com

Significance of Sodium Myreth Sulfate Within Contemporary Surfactant Science and Technology

Sodium myreth sulfate (B86663), also known as sodium myristyl ether sulfate (SMES), is an anionic surfactant that holds a significant position in modern surfactant science and technology. wikipedia.org It is structurally similar to the more widely known sodium laureth sulfate (SLES), with the primary difference being a longer carbon chain in its hydrophobic tail. wikipedia.org This structural feature influences its physicochemical properties and applications.

The production of sodium myreth sulfate involves the ethoxylation of myristyl alcohol, followed by sulfation of the terminal hydroxyl group with chlorosulfuric acid. wikipedia.org The resulting compound is valued for its excellent cleansing, foaming, emulsifying, and wetting abilities. surfactant.top

Key aspects that underscore its importance include:

Effective Foaming Agent: It is recognized as a cost-effective and highly effective foaming agent, making it a valuable ingredient in products where foam is a desirable characteristic. wikipedia.orgatamanchemicals.com

Cleansing and Emulsifying Properties: this compound is utilized as a detergent and cleansing agent in numerous personal care products such as shampoos, soaps, and toothpastes. wikipedia.orgatamanchemicals.com It also functions as an emulsifier, promoting the formation of stable mixtures between immiscible liquids like oil and water. atamanchemicals.comcosmeticsinfo.org

Versatility in Formulations: It is compatible with other types of surfactants, including nonionics, amides, and amphoterics, allowing for its use in a wide range of formulations. cir-safety.org

Applications in Personal Care: Due to its favorable dermatological properties, it is particularly suited for mild cleansing preparations, including baby shampoos, shower gels, and other personal hygiene products. atamanchemicals.com

The following table provides a summary of the key properties of this compound:

| Property | Description |

| Appearance | Typically a clear to yellowish liquid, paste, or solid. specialchem.comsurfactant.top |

| Solubility | Soluble in water. surfactant.topatamanchemicals.com |

| Function | Surfactant, cleansing agent, emulsifying agent, foaming agent. surfactant.topatamanchemicals.comcosmeticsinfo.org |

| Stability | Stable in alkaline, weak acid, and hard water conditions. It is unstable in strong acids. surfactant.top |

Research Trajectories and Academic Gaps in Sodium Myreth Sulfate Studies

Precursor Compounds and Ethoxylation Processes

The journey to this compound begins with the selection and modification of its primary precursor, myristyl alcohol. tiiips.comatamanchemicals.com This fatty alcohol, derived from natural sources like coconut or palm kernel oil, or synthesized from myristic acid, provides the hydrophobic backbone of the surfactant molecule. tiiips.comatamankimya.com The subsequent ethoxylation process is critical in defining the ultimate properties of the final compound.

Myristyl Alcohol Ethoxylation Pathways

The ethoxylation of myristyl alcohol involves reacting it with ethylene (B1197577) oxide. tiiips.comatamanchemicals.com This reaction is typically carried out at elevated temperatures, around 180°C, and under pressure (1-2 bar), often with an alkaline catalyst such as potassium hydroxide (B78521) (KOH). wikipedia.org The process is highly exothermic, necessitating careful temperature control to prevent thermal runaway. wikipedia.org The addition of ethylene oxide to the myristyl alcohol chain creates a polyoxyethylene ether, which imparts hydrophilic (water-attracting) properties to the molecule. wikipedia.orgatamanchemicals.com The general reaction can be represented as:

R-OH + n C₂H₄O → R-(OC₂H₄)nOH wikipedia.org

Where R represents the myristyl group (CH₃(CH₂)₁₂CH₂).

Control of Ethoxylation Degree (e.g., 'n' value in CH₃(CH₂)₁₂CH₂(OCH₂CH₂)nOSO₃Na)

The "n" in the chemical formula of this compound denotes the average number of ethylene oxide units added to each molecule of myristyl alcohol. wikipedia.org This "degree of ethoxylation" is a crucial parameter that significantly influences the surfactant's properties. atamanchemicals.comjiuanchemical.com Controlling this value is a key challenge in the manufacturing process.

Typically, the reaction produces a mixture of molecules with varying lengths of the ethylene oxide chain. wikipedia.orgatamanchemicals.com Achieving a narrow distribution of these chain lengths is desirable for consistent product performance. google.com The use of more sophisticated catalysts can provide better control over the reaction and lead to the formation of these "narrow-range ethoxylates". wikipedia.org The average value of 'n' for this compound is generally between 1 and 4. cir-safety.org For instance, the name myreth-2 sulfate would indicate an average of two ethylene glycol ether units. wikipedia.org

Patent Literature on Ethoxylated Fatty Alcohol Synthesis

The synthesis of ethoxylated fatty alcohols is a well-established industrial process, with numerous patents detailing various methodologies. For example, U.S. Patent 4,223,163 describes a process for producing fatty alcohol polyethoxylates with a narrow distribution of polyethoxy chain lengths. google.comsaapedia.org This is achieved by reacting a fatty alcohol with ethylene oxide in the presence of an alkali metal or alkali metal hydride catalyst, with a specific molar ratio of catalyst to fatty alcohol. google.com Other patents, such as U.S. Patent 5,069,817, focus on creating ethoxylates with desirable low-temperature behavior. saapedia.org These patents highlight the ongoing innovation in optimizing the ethoxylation process for specific applications and improved product characteristics.

Sulfation Chemistry and Reaction Kinetics

Following ethoxylation, the resulting myristyl alcohol ethoxylate undergoes sulfation to introduce the sulfate group, which is essential for its anionic surfactant properties.

Application of Sulfating Agents (e.g., Chlorosulfuric Acid, Sulfur Trioxide, Oleum)

The terminal hydroxyl (-OH) group of the ethoxylated myristyl alcohol is converted into a sulfate ester. wikipedia.org This is typically achieved by reacting the ethoxylate with a strong sulfating agent. Common agents used in industrial processes include sulfur trioxide (SO₃) and chlorosulfuric acid (HSO₃Cl). wikipedia.orgwikipedia.orgelchemy.com The reaction with sulfur trioxide is highly exothermic. aidic.it

The general sulfation reactions are as follows:

With sulfur trioxide: R(OC₂H₄)nOH + SO₃ → R(OC₂H₄)nOSO₃H wikipedia.org

With chlorosulfuric acid: R(OC₂H₄)nOH + HSO₃Cl → R(OC₂H₄)nOSO₃H + HCl wikipedia.org

The resulting sulfuric acid ester is then neutralized, typically with sodium hydroxide (NaOH), to form the final product, this compound. tiiips.comwikipedia.org

R(OC₂H₄)nOSO₃H + NaOH → R(OC₂H₄)nOSO₃Na + H₂O wikipedia.org

Reactor Technologies for Sulfation (e.g., Falling Film Reactors, Micro-reaction Systems)

The sulfation reaction is often carried out in specialized reactors designed to handle its rapid and exothermic nature. Falling film reactors are a common technology used for industrial-scale sulfonation and sulfation. researchgate.netuni-ulm.denicl.it In this type of reactor, a thin liquid film of the organic reactant flows down the inner walls of tubes while being exposed to a stream of the sulfating agent, such as sulfur trioxide gas. researchgate.netuni-ulm.de This design provides a high surface area for the reaction and efficient heat exchange to control the temperature. researchgate.netnicl.it

More recently, micro-reaction systems have emerged as a promising technology for sulfation processes. tandfonline.comgoogle.com These systems utilize micro-channels to carry out the reaction, offering enhanced mass and heat transfer capabilities due to their high surface-area-to-volume ratio. researchgate.netxdhg.com.cn This can lead to improved reaction control, higher yields, and potentially safer operation. researchgate.net U.S. Patent 8,921,588, for instance, describes a process for preparing sulfates and sulfonates in a micro-reaction system, highlighting the application of this technology in surfactant manufacturing. saapedia.org

Post-Synthetic Processing and By-product Formation

Following the primary synthesis of myreth alcohol ethoxylate and its subsequent sulfation, a series of post-synthetic processing steps are crucial to yield the final product, this compound. These stages are not only vital for the purification of the compound but also for addressing the formation of undesired by-products.

Neutralization Procedures

The penultimate step in the manufacturing of this compound is the neutralization of the myreth alcohol ethoxylate sulfate, which is an acidic ester. This process involves the reaction of the sulfuric acid ester with a neutralizing agent to form the stable salt. tiiips.comtiiips.com The most commonly employed neutralizing agent in industrial applications is sodium hydroxide (NaOH). tiiips.comtiiips.comglooshi.com An alternative, though less frequently mentioned, is sodium carbonate. google.com

The neutralization reaction is a standard acid-base reaction where the acidic sulfate ester reacts with the alkaline sodium source to produce this compound and water. The resulting product is a pale yellow, aqueous solution. cir-safety.org The concentration of the final product can be adjusted depending on the intended application. cir-safety.org

Formation of Undesired By-products during Ethoxylation (e.g., 1,4-Dioxane)

A significant concern during the production of this compound, and other ethoxylated surfactants, is the potential formation of 1,4-dioxane. wikipedia.orgatamanchemicals.com This cyclic ether is not an intentional ingredient but a by-product that can be generated during the ethoxylation process, where ethylene oxide is reacted with myristyl alcohol. glooshi.comwikipedia.orgatamanchemicals.com The sulfation process that follows ethoxylation can further promote the formation of 1,4-dioxane. teknoscienze.com

The mechanism for 1,4-dioxane formation can involve the dimerization of ethylene oxide under certain conditions. teknoscienze.com However, a more prominent pathway is believed to be the "back-biting" of the formed ethoxylate chain, where the end of the chain curls back and reacts with itself, cleaving off a 1,4-dioxane molecule. acs.orgshell.com The presence of unreacted ethylene oxide and certain reaction conditions can increase the likelihood of its formation. wikipedia.org The U.S. Food and Drug Administration (FDA) has monitored the levels of 1,4-dioxane in cosmetic products and encourages manufacturers to remove it, although it is not federally mandated. wikipedia.org

Other impurities that may be present in the final product include unreacted myristyl alcohol, sodium chloride, and sodium sulfate. cir-safety.org

Strategies for By-product Minimization in Industrial Production

Given the concerns surrounding 1,4-dioxane, manufacturers employ several strategies to minimize its formation and remove it from the final product. These methods focus on process control and post-synthesis purification. teknoscienze.comacs.org

Process Optimization:

Control of Reaction Conditions: Careful management of temperature, pressure, and residence time during ethoxylation can suppress the formation of 1,4-dioxane. acs.org

Stoichiometric Ratio: Maintaining a precise molar ratio of reactants is critical. For instance, in the sulfation step using sulfur trioxide (SO3), even a slight excess of SO3 can dramatically increase the generation of 1,4-dioxane. acs.orggoogle.com

Catalyst Choice: The use of advanced catalysts, such as double metal cyanide (DMC) catalysts, in the ethoxylation process can lead to a more controlled reaction with a narrower distribution of ethoxylate chains and reduced formation of by-products like polyethylene (B3416737) glycol (PEG), which can contribute to 1,4-dioxane formation during sulfation. google.com

Post-Synthesis Purification:

Vacuum Stripping: This is a common and effective method to remove volatile impurities like 1,4-dioxane from the ethoxylated surfactant after it has been formed. teknoscienze.compolymerchem.org This process often involves the use of steam or nitrogen gas to purge the product. acs.org

Catalyzed Oxidation: In some applications, a catalyzed reaction with hydrogen peroxide can be used to oxidize 1,4-dioxane, breaking it down into carbon dioxide and water. ca.gov

Through a combination of these strategies, manufacturers can significantly reduce the concentration of 1,4-dioxane in this compound, with some achieving levels below 5 parts per million (ppm). acs.orgpolymerchem.org

Molecular Architecture and Amphiphilic Characteristics

The performance of this compound as a surfactant is intrinsically linked to its amphiphilic nature, meaning it possesses both a water-loving (hydrophilic) and a water-fearing (hydrophobic) part within the same molecule. rjpdft.comesteem-india.com This dual characteristic is fundamental to its ability to function at the interface between different phases, such as oil and water. esteem-india.comcosmileeurope.eu

Hydrophobic Tail (Myristyl Ether) and Hydrophilic Head Group (Sulfate) Interactions

The molecular formula of this compound is CH₃(CH₂)₁₂CH₂(OCH₂CH₂)nOSO₃Na. wikipedia.orgatamanchemicals.com Its structure can be deconstructed into two key components that dictate its behavior:

The Hydrophobic Tail: This portion of the molecule is derived from myristyl alcohol, a 14-carbon fatty alcohol. wikipedia.orgtiiips.com This long hydrocarbon chain is nonpolar and thus repels water, earning it the "hydrophobic" or "lipophilic" (oil-loving) designation. In aqueous environments, this tail seeks to minimize its contact with water molecules. rjpdft.comwikipedia.org

The Hydrophilic Head Group: The "head" of the molecule consists of a sulfate group (SO₃⁻) attached to a chain of ethoxy units (OCH₂CH₂). tiiips.comwikipedia.org The sulfate group is negatively charged and readily interacts with polar water molecules through ion-dipole forces, making this end of the molecule "hydrophilic." rjpdft.comwikipedia.org The sodium ion (Na⁺) is present to balance the negative charge of the sulfate group. fda.govtiiips.com

This distinct separation of hydrophobic and hydrophilic regions within a single molecule is the hallmark of a surfactant and the primary driver of its surface-active properties. rjpdft.comesteem-india.com

Influence of Ethoxy Chain Length on Interfacial Behavior

The "eth" in "myreth" signifies that the myristyl alcohol has been ethoxylated, meaning it has undergone a reaction with ethylene oxide to insert a chain of repeating ethoxy units. wikipedia.orgtiiips.com The number of these units, denoted by 'n' in the chemical formula, can vary, and this variation has a significant impact on the surfactant's properties. wikipedia.org

Increasing the length of the ethoxy chain generally enhances the water solubility and can influence the foaming and emulsifying characteristics of the surfactant. saapedia.org For instance, a higher degree of ethoxylation can lead to increased mildness. The surface tension of the surfactant solution can also be affected, with studies on similar surfactants like sodium laureth sulfate (SLES) showing that surface tension increases as the number of ethoxy groups increases, indicating a decrease in surface activity. The number of ethylene glycol ether units is sometimes specified in the name, such as myreth-2 sulfate. wikipedia.org

Interfacial Phenomena and Surface Activity Mechanisms

The amphiphilic structure of this compound drives its tendency to accumulate at interfaces, where it can effectively alter the properties of that interface. atamanchemicals.comrjpdft.comtiiips.com

Reduction of Interfacial Tension at Liquid-Air and Liquid-Liquid Interfaces

In a system containing both water and an immiscible substance like oil, or at the boundary between water and air, there exists a force known as interfacial (or surface) tension. cosmileeurope.eutiiips.com This tension arises from the cohesive forces between the molecules of each substance. This compound molecules spontaneously migrate to these interfaces. rjpdft.comulprospector.com

At the interface, they orient themselves with their hydrophilic heads in the water and their hydrophobic tails in the oil or air. rjpdft.comwikipedia.org This alignment disrupts the cohesive forces between the water molecules, leading to a significant reduction in interfacial tension. atamanchemicals.comtiiips.com This property is crucial for its function as a detergent, as it allows water to better wet surfaces and penetrate fabrics, lifting away oily dirt. cosmileeurope.eucosmeticsinfo.org

Formation of Micelles in Aqueous Solutions and Solubilization Capabilities

When the concentration of this compound in water reaches a certain point, known as the Critical Micelle Concentration (CMC), the individual surfactant molecules begin to self-assemble into spherical structures called micelles. uobabylon.edu.iq In these micelles, the hydrophobic tails are sequestered in the core, away from the water, while the hydrophilic heads form the outer shell, remaining in contact with the aqueous environment. rjpdft.comwikipedia.org

This micelle formation is a dynamic process. The interior of these micelles provides a nonpolar microenvironment that can encapsulate and solubilize oily and greasy substances that are otherwise insoluble in water. nuph.edu.ua This mechanism is fundamental to the cleansing action of shampoos and soaps, as the micelles trap dirt and oil, allowing them to be washed away with water. nuph.edu.uaglooshi.com

Emulsification and Foaming Dynamics

The ability of this compound to reduce interfacial tension and form micelles directly contributes to its effectiveness as both an emulsifier and a foaming agent. atamanchemicals.comlesielle.com

Emulsification: Emulsions are mixtures of two or more immiscible liquids, like oil and water. cosmileeurope.eutiiips.com this compound can stabilize these mixtures by forming a film at the oil-water interface, preventing the oil droplets from coalescing. tiiips.com The hydrophilic heads face the water phase, and the hydrophobic tails face the oil phase, creating a barrier that keeps the two phases dispersed. cosmileeurope.eu This property is essential in products like creamy cleansers and lotions to maintain a consistent and stable formulation. tiiips.comglooshi.com

Foaming: Foam is a dispersion of a gas (like air) in a liquid. atamanchemicals.com this compound facilitates foam formation by reducing the surface tension of the liquid, which allows air to be more easily incorporated. atamanchemicals.comcosmileeurope.eu The surfactant molecules then stabilize the resulting bubbles by forming a thin film around them. atamanchemicals.com The stability of the foam is enhanced by the electrostatic repulsion between the negatively charged sulfate head groups on the surface of the bubbles, which prevents them from merging. researchgate.net This rich lather is often associated with thorough cleaning in products like shampoos and body washes. glooshi.com

Mechanisms of Emulsion Stabilization by this compound

Emulsions are inherently unstable systems where one liquid phase is dispersed as droplets within another. scitechnol.comijirss.com this compound and other surfactants stabilize these systems through several key mechanisms that prevent the droplets from coalescing and separating. ijirss.com

The primary mechanism of emulsion stabilization by anionic surfactants like this compound is electrostatic repulsion . ijirss.com When this compound molecules adsorb at the oil-water interface, the negatively charged sulfate head groups orient towards the aqueous phase. tiiips.com This creates a negative charge on the surface of the dispersed droplets. The resulting electrostatic repulsion between the similarly charged droplets prevents them from approaching each other closely and merging, a process known as coalescence. scitechnol.comijirss.com

Another important stabilization mechanism is the Marangoni-Gibbs effect . ijirss.com This phenomenon relates to the restoration of the interfacial film when it is disturbed. If two droplets approach each other, the interfacial film thins at the point of near contact. This localized thinning creates a gradient in surfactant concentration, which in turn generates an interfacial tension gradient. Liquid flows from areas of low interfacial tension to areas of high interfacial tension, carrying surfactant molecules with it and thus healing the thinned film and preventing droplet coalescence. ijirss.com

Furthermore, the formation of a steric barrier contributes to stabilization. ijirss.com The ethoxylated chains of the this compound molecules extend from the droplet surface into the continuous phase. When two droplets come close, these chains can overlap and create a physical barrier that hinders their coalescence. ijirss.com

The stability of an emulsion is also influenced by the formation of a viscoelastic interfacial film . ijirss.com A rigid and elastic film around the droplets provides a mechanical barrier against coalescence. ijirss.com The effectiveness of this film is dependent on the specific chemical structure of the surfactant and its interactions at the interface.

Emulsions can undergo several destabilization processes, including creaming (or sedimentation, depending on density differences), flocculation (aggregation of droplets without merging), and coalescence (merging of droplets). scitechnol.commdpi.com The mechanisms described above work to counteract these processes and maintain the integrity of the emulsion over time. scitechnol.com

Quantitative Aspects of Foaming Ability and Foam Stability

The foaming properties of a surfactant are crucial for many of its applications, particularly in cleaning products where foam is often associated with efficacy. glooshi.com The foaming ability is typically quantified by the initial foam volume (foam number) and the foam stability, which is the persistence of the foam over time. nuph.edu.uajaper.in

A study investigating the physicochemical properties of this compound determined its foaming ability using the Ross-Miles method. nuph.edu.ua The results, presented in the table below, show the foam number and foam stability of a this compound solution at different pH values.

Foaming Properties of this compound Solutions

| pH | Foam Number (mm) | Foam Stability (c.u.) |

|---|---|---|

| 5.5-6.0 | 212 | 0.92 |

| 3.5-4.0 | 210 | 0.93 |

Data sourced from a study on the physicochemical parameters of detergents. nuph.edu.ua

The foam number indicates a high initial foam volume, and the foam stability values (where 1.0 represents complete stability) demonstrate good foam persistence at both neutral and acidic pH levels. nuph.edu.ua The study concluded that while pH did not significantly affect the foaming ability, it did influence the foam's structure. tiiips.comnuph.edu.ua It is also noted that higher surfactant concentrations generally lead to smoother, more uniformly distributed bubbles and better foam stability. researchgate.net

Microstructural Analysis of Foam Systems

In a study examining the foam structure of detergents, microphotography revealed that at a pH range of 5.5-6.0, the foam produced by this compound has a stable, structured system. nuph.edu.ua The bubbles were observed to have a spherical shape, which is indicative of minimal surface energy and contributes to the foam's stability. nuph.edu.ua

Further research has shown that the addition of polymers, such as hydroxypropyl methylcellulose (B11928114) (HPMC), to surfactant solutions like sodium dodecyl sulfate (a similar anionic surfactant) can lead to thicker foam films. nih.gov This increased thickness correlates with enhanced foam stability. nih.gov While specific data on this compound with polymer additives was not found, these findings suggest a potential avenue for further enhancing the stability of this compound foams.

Applications of Sodium Myreth Sulfate in Advanced Formulations

Role as a Detergent and Cleansing Agent in Complex Matrices

The primary function of sodium myreth sulfate (B86663) in formulations is as a detergent and cleansing agent. ci.guidepaulaschoice.co.uk It is particularly valued in products like shampoos, facial cleansers, body washes, and soaps for its ability to remove dirt and oils from surfaces. paulaschoice.co.uk

The cleansing action of sodium myreth sulfate is rooted in its surfactant properties. cosmileeurope.eu As a surfactant, its molecules arrange themselves at the interface between immiscible substances like oil and water, lowering the interfacial tension. cosmileeurope.eu The molecule possesses a dual chemical nature: a lipophilic (oil-loving) portion that attracts dirt, grease, and grime, and a hydrophilic (water-loving) portion that is drawn to water. lesielle.com

This structure enables the detergency mechanism:

Wetting: The surfactant solution lowers the surface tension of water, allowing it to spread more easily across a surface and penetrate into soil.

Emulsification: The lipophilic tails of the surfactant molecules surround oil and dirt particles, forming structures known as micelles. lesielle.com

Suspension and Removal: The hydrophilic heads of the micelles face outward, allowing the encapsulated dirt and oil to be suspended in water and readily washed away. lesielle.comcosmileeurope.eu

This mechanism makes this compound an effective cleansing agent for removing fatty soils and other particles from skin and hair. cosmileeurope.eu It is also used as an active ingredient in laundry detergents, where it provides strong cleansing power.

The performance of anionic surfactants like this compound can be significantly affected by water hardness, which is determined by the concentration of dissolved mineral ions, primarily calcium (Ca²⁺) and magnesium (Mg²⁺).

In hard water, these positively charged mineral ions can interact with the negatively charged head of the anionic surfactant. This interaction forms an insoluble precipitate, often referred to as "soap scum" or "salt cake". This process, known as "salting out," has several negative consequences:

Reduced Surfactant Concentration: The precipitation lowers the amount of active surfactant available in the solution to perform the cleaning function.

Decreased Foaming: Hard water ions disrupt the stability of bubbles, leading to a reduction in foam, which is often a visual cue for cleaning efficacy for consumers.

Table 1: Impact of Water Hardness on Anionic Surfactant Performance

| Parameter | Performance in Soft Water | Performance in Hard Water |

| Cleansing Efficiency | High | Reduced due to surfactant precipitation. |

| Foaming | Stable and voluminous foam | Foam volume is significantly decreased. |

| Precipitate Formation | None | Forms insoluble salts (soap scum). |

| Appearance of Solution | Clear | Can become cloudy or hazy. |

Formulatory Science and Rheological Modification

Beyond its primary cleansing role, this compound contributes significantly to the physical characteristics of a formulation, particularly its viscosity and texture. It is often referred to as a "viscous builder" in personal care products.

The viscosity of surfactant-based systems is a critical attribute, affecting product stability, ease of dispensing, and consumer perception. rheologylab.com Anionic surfactants like this compound allow formulators to modify rheology, often through the addition of electrolytes such as sodium chloride. rheologylab.comgoogle.com

This phenomenon is known as the "salt curve" effect. rheologylab.com

Initial Viscosity Increase: As a salt is added to the surfactant solution, it shields the electrostatic repulsion between the charged heads of the surfactant molecules in the micelles. This allows the micelles to pack more closely, leading to stronger interactions and a significant increase in viscosity. rheologylab.com

Viscosity Decrease (Oversalting): If too much salt is added beyond a peak point, the viscosity begins to decrease. This is because the excessive compression of the electrical double layer causes the micelles to aggregate into different structures, disrupting the network that created the high viscosity. rheologylab.com

This response allows formulators to achieve a target viscosity for products like shampoos and body washes, transforming a thin, watery liquid into a rich, dense gel. rheologylab.com this compound is noted for having an excellent viscosity response. ci.guide

Table 2: Illustrative Viscosity Response of an Anionic Surfactant System to Salt Concentration (Salt Curve Effect) This table illustrates a general principle; specific values vary by formulation.

| Sodium Chloride (NaCl) Concentration (%) | Illustrative Viscosity (mPa·s) | Observation |

| 0.0 | 50 | Base viscosity of the surfactant solution. |

| 0.5 | 1500 | Viscosity begins to build. |

| 1.0 | 5000 | Significant thickening occurs. |

| 1.5 | 8000 | Near peak viscosity, creating a gel-like texture. rheologylab.com |

| 2.0 | 6000 | Viscosity starts to decrease ("oversalting"). rheologylab.com |

| 2.5 | 3000 | Continued thinning past the peak. |

In modern formulations, surfactants are rarely used alone. cosmileeurope.eu They are typically blended to optimize performance, achieving a balance of cleansing, foaming, mildness, and viscosity. cosmileeurope.eu this compound can be effectively combined with other surfactant classes to create synergistic effects. scientificspectator.com

Non-ionic Surfactants: The addition of non-ionic surfactants can improve performance in hard water and help stabilize foam. nanoient.org The interactions are primarily hydrophobic in nature and can be used to fine-tune the formulation's cleansing and rheological profile. nih.gov

Other Anionic Surfactants: Blending this compound with other anionics, such as sodium laureth sulfate, allows formulators to customize the final properties of the product. This can be done to adjust the salt curve, improve foam quality, or achieve a desired cost-performance balance. google.com

The combination of different surfactants allows for the creation of sophisticated products that meet specific performance targets that would be unachievable with a single surfactant. cosmileeurope.eu

Table 3: Synergistic Effects of this compound with Co-surfactants

| Co-surfactant Type | Example | Key Interaction Effects |

| Amphoteric | Cocamidopropyl Betaine (B1666868) | Forms complexes that enhance viscosity and foam stability. scientificspectator.comresearchgate.net |

| Non-ionic | Alkyl Polyglucosides | Improves performance in hard water; can modify viscosity. nanoient.org |

| Other Anionic | Sodium Laureth Sulfate | Allows for fine-tuning of viscosity response and foaming properties. google.com |

Diversified Industrial and Emerging Applications

The applications for this compound are diverse, primarily driven by its effectiveness as a surfactant and its economic efficiency. chemeurope.com The global market for this compound is segmented into several key areas. theinsightpartners.com

Personal Care: This is the largest and most common application sector. This compound is a foundational ingredient in a wide array of products, including shampoos, liquid soaps, toothpastes, shower gels, and facial cleansers. wikipedia.orgkraftchemical.com Due to favorable dermatological properties, it is also considered suitable for milder preparations like baby shampoos and personal hygiene products.

Detergents and Cleaners: The compound is a common active ingredient in household laundry detergents and other cleaning products, valued for its strong cleansing power and high foam production at a relatively low cost.

Industrial Cleaners: The surfactant properties of this compound are also leveraged in the formulation of industrial-grade cleaners. theinsightpartners.com

While no specific "emerging" applications are noted in recent literature, its established effectiveness and versatility ensure its continued use in the development of new and improved cleansing formulations across these core sectors.

Role in Industrial Cleaners and Detergents

This compound serves as a key active ingredient in numerous industrial and institutional cleaning products due to its detergent and surfactant properties. industrialchemistryconsulting.com As an analogue of the more widely known sodium laureth sulfate (SLES), it offers strong cleansing power, effective emulsification of oils and grease, and high foam production, which is beneficial in many cleaning applications. industrialchemistryconsulting.comslb.com

The functionality of alkyl ether sulfates like this compound in cleaning formulations is multifaceted. They reduce the surface tension of water, allowing cleaning solutions to wet surfaces more effectively and penetrate soils. Their molecular structure, featuring a hydrophobic (oil-attracting) tail and a hydrophilic (water-attracting) head, enables them to surround and lift greasy and particulate dirt from surfaces, suspending it in the wash water to be rinsed away. slb.com

Key Functions in Industrial Cleaning:

| Property | Function in Cleaning Formulations |

| Surface Activity | Reduces surface tension, improving the wetting of various industrial surfaces and materials. slb.com |

| Emulsification | Breaks down and suspends oily and greasy residues, preventing them from redepositing. slb.com |

| Foaming Ability | Produces a stable foam that can help increase the contact time of the cleaner on vertical or complex surfaces and aids in lifting and trapping dirt. industrialchemistryconsulting.comslb.com |

| Dispersing Action | Keeps solid particles suspended in the cleaning solution, preventing them from settling back onto the cleaned surface. slb.com |

These properties are leveraged in a variety of formulations, including heavy-duty degreasers for machinery and automotive parts, hard surface cleaners for floors and walls in industrial settings, and high-foaming detergents used in commercial vehicle washes. slb.com The compound's effectiveness as a foaming agent makes it an inexpensive and efficient choice for these applications. wikipedia.org

Utilization in Emulsion Polymerization Processes

In the field of polymer chemistry, this compound and other alkyl ether sulfates function as effective emulsifiers in emulsion polymerization. This process is used to synthesize a variety of commercially important polymers, which are used in adhesives, paints, coatings, and textiles. specialchem.com Emulsion polymerization typically involves dispersing a water-insoluble monomer (the "oil" phase) into water with the aid of a surfactant. kraftchemical.com

The primary roles of the surfactant in this process are:

Monomer Emulsification : The surfactant stabilizes droplets of the monomer in the water phase.

Micelle Formation : Above a certain concentration, the surfactant molecules form aggregates called micelles. These micelles solubilize monomer molecules, and it is within these structures that the polymerization is initiated. kraftchemical.com

Particle Stabilization : As the polymer chains grow, they form latex particles. The surfactant adsorbs onto the surface of these particles, imparting an electrostatic charge that prevents them from coagulating, thus ensuring the stability of the resulting polymer dispersion or latex. specialchem.comkraftchemical.com

Functionality in Drilling, Mining, and Agricultural Formulations

While specific data on this compound is limited in these sectors, the fundamental properties of anionic surfactants are crucial in these industries. The functionality described for general surfactants in these fields is applicable to compounds like this compound.

Drilling and Mining: In oil and gas drilling operations, surfactants are essential components of drilling fluids (muds). They perform several critical functions:

Emulsification : In water-in-oil (invert) or oil-in-water (direct) emulsion muds, surfactants stabilize the dispersion of one liquid phase within the other, which is critical for controlling fluid properties and performance. proecenergy.comaade.org

Wetting Agents : They alter the wettability of solids, helping to prevent clay and shale cuttings from sticking to the drill bit and other equipment. slb.comproecenergy.com

Detergency : Surfactants help clean the drill bit and reduce the sticking tendency of shale cuttings by reducing interfacial tension. slb.com

Foaming Agents : In foam drilling, surfactants are used to create stable foam, which is used as the circulating fluid to lift cuttings from the wellbore.

In mining, surfactants are used as flotation agents, which selectively attach to the surface of desired mineral particles, making them hydrophobic so they can be separated from the unwanted rock (gangue) via air bubbles. Cationic and other types of surfactants are common in this application. nouryon.com

Agricultural Formulations: In agriculture, surfactants act as adjuvants in pesticide and herbicide formulations. Their roles include:

Emulsifiers : Many active agricultural ingredients are oils or are dissolved in oil, requiring an emulsifier to be mixed with water for spraying. industrialchemistryconsulting.com

Wetting Agents : They reduce the surface tension of spray droplets, allowing them to spread more evenly over the waxy surfaces of leaves, which increases the contact area and absorption of the active ingredient. industrialchemistryconsulting.com

Dispersants : For solid active ingredients formulated as suspension concentrates, surfactants keep the particles evenly dispersed in the liquid carrier. google.com

Research Potential in Drug Delivery Systems and Nanotechnology

The application of nanotechnology to medicine has opened new frontiers in drug delivery, aiming to increase the efficacy and reduce the side effects of therapeutic agents. nih.govnih.gov A key area of this research involves the creation of nanocarriers, such as nanoemulsions, to transport drugs to specific sites in the body. frontiersin.org

Nanoemulsions are colloidal dispersions of oil and water stabilized by a film of surfactant molecules, with droplet sizes typically in the 20-200 nanometer range. nih.gov The potential of this compound in this field lies in its efficacy as a surfactant and emulsifying agent, which are critical for the formation and stability of such systems.

Potential Roles in Nanotechnology:

| Area of Research | Potential Function of this compound | Supporting Principle |

| Nanoemulsion Formulation | To act as the primary surfactant to form stable oil-in-water (o/w) nanoemulsions for encapsulating lipophilic (oil-soluble) drugs. pnrjournal.com | Surfactants reduce the interfacial tension between oil and water, enabling the formation of nanoscale droplets with a large surface area, which can improve drug solubility and bioavailability. nih.gov |

| Nanoparticle Stabilization | To serve as a stabilizing agent during the synthesis of polymeric or lipid-based nanoparticles, preventing them from aggregating. mdpi.com | The surfactant can adsorb to the surface of nanoparticles, providing a protective layer and electrostatic repulsion that ensures the stability of the colloidal system. frontiersin.org |

| Targeted Drug Delivery | As a component in functionalized nanocarriers designed to deliver therapeutic agents to specific cells or tissues. | The surface of a nanocarrier, stabilized by the surfactant, can be modified with targeting ligands that bind to specific receptors on diseased cells. frontiersin.org |

Research has shown that nanoemulsions can enhance the transdermal delivery of drugs, protect active compounds from degradation, and improve the oral bioavailability of poorly soluble drugs. nih.govsaudijournals.com While much of the research in this area utilizes non-ionic or other specific surfactants, the fundamental principles of nanoemulsion formation suggest that effective anionic surfactants like this compound could be investigated for creating novel drug delivery platforms. pnrjournal.comnih.gov The development of such systems could allow for more targeted and controlled release of medicines, improving therapeutic outcomes. mdpi.com

Analytical Methodologies for Sodium Myreth Sulfate Characterization

Chromatographic Techniques for Compound Analysis and Impurity Profiling

Chromatography is a cornerstone for separating, identifying, and quantifying components within a mixture. For sodium myreth sulfate (B86663), these techniques are essential for determining the purity of the compound and for detecting residual reactants or byproducts from the manufacturing process.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a primary technique for the quantitative analysis of anionic surfactants like sodium myreth sulfate. While specific literature for SMES is sparse, methods developed for the chemically similar sodium laureth sulfate (SLES) are highly applicable. These methods typically involve reversed-phase chromatography, which separates molecules based on their hydrophobicity.

A direct and effective method utilizes a C8 bonded silica (B1680970) gel column with an acetonitrile-water gradient mobile phase containing ammonium (B1175870) acetate. nih.gov This setup can effectively determine the relative ratio of different alkyl chain lengths and quantify the average number of ethylene (B1197577) oxide (EO) units. nih.gov Detection is often achieved using an Evaporative Light Scattering Detector (ELSD), which is suitable for non-volatile analytes like surfactants that lack a strong UV chromophore. nih.gov The ELSD response is proportional to the mass of the analyte, allowing for accurate quantification. Another approach for analyzing anionic surfactants is using a refractive index detector (RID). foodengprog.org

Table 1: Illustrative HPLC-ELSD Parameters for Anionic Surfactant Analysis

| Parameter | Condition |

| Column | C8 Bonded Silica Gel |

| Mobile Phase | Acetonitrile-Water Gradient with Ammonium Acetate |

| Detector | Evaporative Light Scattering Detector (ELSD) |

| Linear Range | 80 - 4200 µg/mL (for SLES) |

| Correlation Coefficient (R²) | > 0.999 |

This table is based on methodologies developed for the analysis of sodium laureth sulfate, a chemically similar compound. nih.gov

Detection and Quantification of Trace Impurities (e.g., 1,4-Dioxane)

The ethoxylation process used to manufacture this compound can inadvertently produce 1,4-dioxane (B91453) as a byproduct. Given that 1,4-dioxane is a potential carcinogen, highly sensitive methods are required for its detection and quantification at trace levels. cosmeticanalysis.com

Gas chromatography (GC) is the standard technique for this analysis. Headspace sampling coupled with GC-Mass Spectrometry (GC-MS) is a particularly effective method. scientific.net This approach involves heating the sample matrix to partition volatile compounds like 1,4-dioxane into the headspace gas, which is then injected into the GC system. This minimizes matrix interference and allows for precise quantification. scientific.net An alternative is direct injection GC with flame ionization detection (GC-FID). scientific.net For this, the surfactant is first extracted using a solvent like chlorobenzene (B131634) before being injected into the GC. scientific.net

Validation of these methods is critical to ensure accuracy. Key parameters include the limit of detection (LOD) and the limit of quantification (LOQ), which for 1,4-dioxane are often established in the parts-per-million (ppm) range. nih.gov

Table 2: GC Method Parameters for 1,4-Dioxane Quantification

| Parameter | Method 1: Headspace GC-MS | Method 2: GC-FID |

| Technique | Headspace Sampling with Gas Chromatography-Mass Spectrometry | Direct Injection Gas Chromatography with Flame Ionization Detection |

| Sample Preparation | Heating of sample to partition volatiles into headspace | Solvent extraction (e.g., with chlorobenzene) |

| Column | e.g., Thermo Scientific TR-1 | Standard non-polar or mid-polar capillary column |

| Carrier Gas | Helium | Helium |

| Detection Limit (LOD) | As low as 3 ppm | Approx. 0.5 mg/kg (0.5 ppm) |

| Quantification Limit (LOQ) | As low as 9 ppm | Not specified |

Data compiled from various sources on 1,4-dioxane analysis in ethoxylated surfactants. scientific.netnih.gov

Spectroscopic and Potentiometric Approaches for Structural and Functional Studies

Spectroscopic and potentiometric methods provide deeper insights into the molecular structure of this compound and its physicochemical properties, such as its behavior in solution and its surface activity.

Spectroscopic Methods for Structural Elucidation (e.g., IR, NMR)

Spectroscopy is a powerful tool for determining the molecular architecture of chemical compounds. umcs.pl

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, an IR spectrum would reveal characteristic absorption bands corresponding to the alkyl chain (C-H stretching), the ether linkages (C-O stretching) from the ethoxylation, and the sulfate group (S=O stretching). This technique is valuable for confirming the primary structural components of the molecule. pharmaguideline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most definitive methods for structural elucidation. umcs.plalwsci.com ¹H NMR can be used to determine the connectivity of atoms by analyzing the chemical shifts and coupling patterns of hydrogen nuclei. It can confirm the length of the myristyl alkyl chain and quantify the average number of ethylene oxide units. ¹³C NMR provides information about the carbon skeleton of the molecule. foodengprog.org Together, 1D and 2D NMR techniques can provide a complete and unambiguous structural assignment. alwsci.com

Potentiometric Determination of pH-Dependent Behavior and Surface Activity

Potentiometric titration is a versatile technique used to determine the concentration of a substance in solution by measuring the potential difference between two electrodes. For anionic surfactants like this compound, this method is used to determine the "active matter," which is the concentration of the surface-active material. researchgate.net

The method involves titrating the anionic surfactant with a standard solution of a cationic titrant, such as Hyamine® 1622. researchgate.net The reaction forms an insoluble complex between the anionic and cationic surfactants. A surfactant-selective electrode is used to detect the endpoint of the titration, which occurs when there is a sharp change in potential, signaling the complete precipitation of the anionic surfactant. researchgate.net This technique can also be adapted to determine the inorganic sulfate content by titrating with a standard lead solution, using a lead-selective electrode. indexcopernicus.com The data from these titrations provide critical information on the purity and concentration of the surfactant, which directly relates to its surface activity.

Methodologies for Performance Evaluation

The primary functions of this compound in commercial products are cleansing, foaming, and emulsifying. nih.gov Standardized methodologies are used to evaluate the performance of these functions.

Foaming Ability: A common industry-standard method for evaluating foam is the Ross-Miles test. This method involves dropping a specific volume of the surfactant solution from a fixed height into a larger volume of the same solution in a graduated cylinder. The initial foam height is measured, and its stability is assessed by measuring the height again after a set period. stevenabbott.co.ukescientificpublishers.com Another method is the sparging column, where air is bubbled through the solution via a frit, and the stable foam height is measured. escientificpublishers.comyoutube.com

Emulsification Performance: The ability of a surfactant to form and stabilize an emulsion is crucial. Performance is evaluated by preparing an oil-in-water or water-in-oil emulsion and monitoring its stability over time. scientific.net Key evaluation metrics include:

Droplet Size Analysis: Measuring the size distribution of the emulsion droplets using techniques like dynamic light scattering. Smaller and more uniform droplet sizes generally indicate better emulsification. scientific.net

Creaming Index: Visually observing the amount of water or oil separation from the emulsion over time. A lower creaming index signifies higher stability. scientific.net

Rheology Testing: Measuring the viscosity and flow behavior of the emulsion. Changes in viscosity can indicate instability or phase separation. researchgate.net

Surface Tension Reduction: The fundamental property of a surfactant is its ability to reduce the surface tension of a liquid. This is measured using a tensiometer. The critical micelle concentration (CMC), the concentration at which surfactants begin to form micelles and the surface tension reduction is maximized, is a key performance indicator derived from these measurements. researchgate.net

Table 3: Common Performance Evaluation Methods for Surfactants

| Performance Metric | Methodology | Principle |

| Foaming | Ross-Miles Method | Measures initial foam volume and stability generated by dropping solution from a fixed height. stevenabbott.co.ukescientificpublishers.com |

| Emulsification | Droplet Size Analysis | Determines the size distribution of emulsion droplets; smaller size indicates better performance. scientific.net |

| Emulsion Stability | Creaming Index / Phase Separation | Measures the volume of separated oil or water over time to assess stability. scientific.net |

| Surface Activity | Tensiometry | Measures the reduction in surface tension of a liquid and determines the Critical Micelle Concentration (CMC). |

Standardized Tests for Foaming Power and Foam Stability

The ability of a surfactant solution to generate foam (foamability) and the persistence of that foam over time (foam stability) are critical performance metrics. Several standardized tests are employed to quantify these properties under controlled conditions.

One of the most widely recognized methods is the Ross-Miles test, detailed in standards such as ASTM D1173. kruss-scientific.com This method provides a standardized procedure for measuring foamability and stability based on foam height. kruss-scientific.com In the Ross-Miles apparatus, a specific volume of the surfactant solution is allowed to fall from a standardized height into a larger volume of the same solution within a tall, cylindrical vessel. kruss-scientific.com The turbulence created by this action generates foam. The initial foam height is measured immediately after all the solution has fallen, providing a measure of the surfactant's foamability. kruss-scientific.com Subsequently, the foam height is recorded at specific time intervals (e.g., one, three, and five minutes) to assess foam stability, which is indicated by the rate of foam collapse. kruss-scientific.com

Other standardized methods for inducing foam formation include the Bartsch test, which uses a shaking motion, and the Bikerman test, which involves sparging gas through the solution. cern.ch Regardless of the foam generation method, the key parameters remain the initial foam volume or height and the rate of its decay over a set period. cern.ch These tests allow for reproducible and comparable data on the performance of different surfactants. cern.ch

The data below illustrates typical results obtained from a modified Ross-Miles test, comparing the foaming power and stability of different surfactant solutions.

| Surfactant Solution (0.5% w/v) | Initial Foam Height (mm) | Foam Height after 1 min (mm) | Foam Height after 5 min (mm) |

|---|---|---|---|

| Surfactant A | 185 | 170 | 150 |

| Surfactant B | 160 | 145 | 110 |

| Surfactant C | 190 | 165 | 130 |

Microscopic Techniques for Visualizing Foam Structure and Emulsion Stability

To gain a deeper understanding of foam stability, microscopic techniques are employed to visualize the foam's structure and observe the mechanisms of its decay. These methods provide information on bubble size, shape, and distribution, which are crucial factors influencing macroscopic foam properties. cern.chcambridge.org

Optical microscopy combined with digital image analysis is a common approach for studying two-dimensional (2D) foams. cern.chresearchgate.net High-speed cameras can capture images of the foam structure over time, allowing for the analysis of dynamic processes like liquid drainage from the foam films (lamellae) and bubble coalescence (the merging of adjacent bubbles). cern.chnih.gov Image analysis software can automatically measure changes in average bubble diameter, size distribution, and circularity, providing quantitative data on the rate of foam coarsening. researchgate.netnih.gov

For a more comprehensive, three-dimensional (3D) analysis of foam and emulsion structures, more advanced, non-intrusive techniques are utilized. cambridge.org Methods such as X-ray computerized tomography and Nuclear Magnetic Resonance Imaging (NMRI) can generate detailed 3D models of the foam's internal structure without disturbing it. cern.chcambridge.org These techniques allow researchers to visualize the intricate network of liquid channels and films and to accurately measure bubble size and liquid fraction throughout the foam. cern.chcambridge.org This level of detail is critical for resolving the primary mechanisms of foam destabilization, whether it be drainage, gas diffusion between bubbles (disproportionation), or film rupture. cern.ch

The following table presents representative data from a microscopic image analysis of foam, tracking the evolution of bubble characteristics over time.

| Time (seconds) | Average Bubble Diameter (μm) | Bubble Count (per mm²) | Average Circularity |

|---|---|---|---|

| 0 | 85 | 110 | 0.95 |

| 60 | 92 | 102 | 0.93 |

| 300 | 115 | 80 | 0.88 |

Environmental Fate and Degradation Pathways of Ethoxylated Sulfates

Biodegradation Potential and Environmental Persistence

Ethoxylated sulfates are known for their relatively rapid biodegradation in both aerobic and anaerobic environments, which mitigates their persistence and potential for long-term environmental impact. cleaninginstitute.org

The biodegradation of ethoxylated sulfates is a multifaceted process involving several microbial pathways. The rate and extent of degradation are influenced by the chemical structure of the surfactant, including the length of the alkyl chain and the number of ethoxy groups, as well as environmental conditions.

Aerobic Degradation: In the presence of oxygen, the primary biodegradation of alcohol ethoxysulfates (AES) is initiated through two main enzymatic pathways:

Central Fission: This process involves the cleavage of the ether linkage between the alkyl chain and the first ethoxy group. This breaks the molecule into a fatty alcohol and a sulfated polyethylene (B3416737) glycol chain, both of which are subsequently degraded.

Omega- and Beta-Oxidation: This pathway involves the oxidation of the terminal methyl group of the alkyl chain, followed by the stepwise shortening of the chain.

Studies have shown that in aerobic environments, such as activated sludge in wastewater treatment plants, the removal of AES can be as high as 98% to 100%. cleaninginstitute.org The ultimate biodegradation into carbon dioxide, water, and inorganic salts generally occurs within a few days. cleaninginstitute.org

Anaerobic Degradation: In environments devoid of oxygen, such as sediments and anaerobic digesters, the degradation of ethoxylated sulfates proceeds through different mechanisms. A key initial step is the enzymatic hydrolysis of the sulfate (B86663) group, followed by the degradation of the resulting alcohol ethoxylate. The polyethylene glycol chain is then typically shortened by the stepwise cleavage of terminal ethoxy units. While anaerobic degradation can be slower than aerobic processes, laboratory and field tests have demonstrated that AES are readily biodegradable under these conditions. cleaninginstitute.org

Table 1: Overview of Biodegradation Mechanisms for Ethoxylated Sulfates

| Degradation Type | Key Mechanisms | Initial Products |

|---|---|---|

| Aerobic | Central Fission, Omega- & Beta-Oxidation | Fatty Alcohol, Sulfated Polyethylene Glycol |

| Anaerobic | Sulfate Hydrolysis, Stepwise Ethoxy Cleavage | Alcohol Ethoxylate, Polyethylene Glycol |

The manufacturing process of ethoxylated surfactants, including sodium myreth sulfate, can result in the formation of 1,4-dioxane (B91453) as an unintentional by-product. cdc.gov This compound has a distinct environmental fate profile compared to the parent surfactant.

1,4-dioxane is characterized by its high water solubility and low volatility, which facilitates its transport into groundwater. slenvironment.com Unlike its parent compounds, 1,4-dioxane is resistant to biodegradation in both water and soil and is considered a recalcitrant substance. cdc.gov Conventional wastewater treatment methods are often ineffective at removing it, leading to its presence in plant effluents and subsequently in surface waters. researchgate.net Its persistence and mobility in aquatic systems make it a long-term environmental concern. slenvironment.com

Ecotoxicological Implications of Surfactant Discharge

The discharge of surfactants into aquatic environments can have toxic effects on a range of organisms. The ecotoxicity of ethoxylated sulfates is influenced by their chemical structure and the specific characteristics of the receiving ecosystem.

The intact form of alcohol ethoxy sulfates can be acutely toxic to aquatic life. cleaninginstitute.org The degree of toxicity is a function of both the alkyl and ethoxylate chain lengths. cleaninginstitute.org

Comparative studies with related surfactants provide insights into these structure-activity relationships:

Alkyl Chain Length: Toxicity generally increases with the length of the hydrophobic alkyl chain, peaking around a chain length of C16 and then decreasing for longer or shorter chains. cleaninginstitute.org

Ethoxylate Chain Length: A shorter ethoxylate chain tends to be associated with higher aquatic toxicity. cleaninginstitute.org

Water Hardness and Chloride: Studies on sodium sulfate have shown that water hardness has a significant influence on its toxicity to freshwater crustaceans, with higher hardness reducing toxicity. nih.gov Chloride concentration also plays a role, though its effect can vary depending on the species and concentration range. nih.gov

Effects on Specific Organisms: Research on sodium lauryl sulfate, a related anionic surfactant, has demonstrated its potential to negatively impact populations of microcrustaceans like Daphnia magna at low concentrations, which are a vital food source in many aquatic food webs. georgiasouthern.edu

Table 2: Factors Influencing the Aquatic Toxicity of Anionic Surfactants (Comparative)

| Factor | Influence on Toxicity |

|---|---|

| Alkyl Chain Length | Increases up to C16, then decreases cleaninginstitute.org |

| Ethoxylate Chain Length | Shorter chains tend to be more toxic cleaninginstitute.org |

| Water Hardness | Higher hardness can decrease toxicity nih.gov |

| Chloride Concentration | Variable effects depending on species and concentration nih.gov |

Bioaccumulation refers to the accumulation of a substance in an organism at a rate faster than it can be metabolized or excreted. For surfactants, the potential for bioaccumulation is closely linked to their molecular structure.

A general trend observed for surfactants is that an increase in the length of the alkyl chain, which increases hydrophobicity, is associated with a higher bioconcentration factor (BCF). eosca.eu Conversely, increasing the length of the hydrophilic ethoxylate chain leads to a decrease in the BCF. eosca.eu While specific bioaccumulation data for this compound are not extensively available, the principles derived from studies on other alcohol ethoxylate sulfates are considered applicable.

In contrast, the by-product 1,4-dioxane is not considered to have a significant potential for bioconcentration, bioaccumulation, or biomagnification in the environment. cdc.gov

Sustainability Considerations in Production and Application

In recent years, there has been a significant push towards more sustainable practices in the chemical industry, including the production of surfactants. A key focus has been the shift from petrochemical feedstocks to renewable, bio-based sources.

The hydrophobic part of ethoxylated sulfates can be derived from renewable plant oils. coatingsworld.com More recently, advancements have been made in producing the hydrophilic ethylene (B1197577) oxide (EO) component from bio-based ethanol. coatingsworld.com This allows for the production of ethoxylated surfactants that are up to 100% bio-based, which can significantly reduce the carbon footprint of these ingredients. coatingsworld.com

Furthermore, sustainability is also addressed through the development of products that meet the criteria of environmental labeling schemes, such as the EU Ecolabel. nouryon.com These certifications often require ingredients to be readily biodegradable and have low aquatic toxicity, promoting the use of more environmentally compatible surfactants. nouryon.com The use of narrow-range ethoxylates, which have a more optimized molecular distribution, can also contribute to improved performance and a better environmental profile compared to broader-range conventional products. nouryon.com

Process Enhancements for Reduced Environmental Footprint

The manufacturing of ethoxylated sulfates, such as this compound, has undergone advancements aimed at minimizing its environmental impact. A key focus has been on reducing the carbon footprint and moving towards more sustainable raw materials. kaochemicals-eu.com Traditional production relies on petroleum-derived ethylene oxide for the ethoxylation process. omnitechintl.com A significant process enhancement is the substitution of this fossil-based input with bio-based ethylene oxide, derived from sources like bio-ethanol. kaochemicals-eu.comomnitechintl.com This "defossilization" of ethoxylated surfactants is a critical step towards decarbonization and sustainability in the chemical industry. omnitechintl.com

One area of improvement involves optimizing the manufacturing process to reduce harmful byproducts. For instance, the production of ethoxylates can lead to the formation of 1,4-dioxane, a suspected carcinogen. wikipedia.orgnih.gov Improved production processes can now achieve significantly lower levels of 1,4-dioxane, with some products containing less than 1 part per million (ppm). kaochemicals-eu.com

Furthermore, energy efficiency during production is another crucial aspect. The development of surfactants that are liquids over a wide temperature range allows for cold processing, which saves energy during transport and handling compared to standard ethoxylated fatty alcohols that may require heating. kaochemicals-eu.com Companies are increasingly evaluating the entire life cycle of their products to quantify and reduce CO2 emissions. For example, replacing standard ethoxylated fatty alcohols with alternatives like ethoxylated glycerine esters has been shown to reduce the carbon footprint by approximately 18% to 40%, depending on the specific product and the use of bio-based inputs. kaochemicals-eu.com

These enhancements align with a broader industry trend towards a greener and more sustainable economy, driven by consumer demand and regulations like the European Green Deal. kaochemicals-eu.com The selection of ingredients for consumer products is increasingly conditioned by their environmental profile, pushing manufacturers to innovate. kaochemicals-eu.com

Table 1: Comparison of Carbon Footprint Reduction in Surfactants

| Surfactant Type | Source of Ethylene Oxide | Reported CO2 Emission Reduction (vs. standard ethoxylated fatty alcohols) |

|---|---|---|

| Standard Ethoxylated Glycerine Ester (Glycereth-6 Cocoate) | Petroleum-based | ~18% |

| Bio-based Ethoxylated Glycerine Ester (Glycereth-6 Cocoate bio) | 100% Bio-based | ~40% |

Development of Readily Biodegradable Surfactant Alternatives

The environmental persistence of some surfactants has driven significant research into developing alternatives that are more readily biodegradable. exxonmobilchemical.com Alcohol ethoxysulfates (AES), the class to which this compound belongs, are generally considered to be readily biodegradable under both aerobic and anaerobic conditions. cleaninginstitute.org Laboratory and field studies have shown removal rates of 98% to 100% in municipal sewage treatment plants. cleaninginstitute.org The biodegradation process for ethoxylated surfactants typically involves the enzymatic cleavage of the ether bonds. ub.ac.id For some alcohol ethoxylates, central fission of the molecule is the predominant degradation mechanism. nih.gov

Despite the good biodegradability of conventional AES, there is a continuous drive for even more environmentally friendly options, particularly "sulfate-free" formulations. clariant.com This has led to the development and adoption of various classes of readily biodegradable surfactants. omnitechintl.comclariant.com

Key categories of these alternatives include:

Alkyl Polyglucosides (APG): These are non-ionic surfactants synthesized from renewable raw materials like sugars (glucose) and fatty alcohols from oils like coconut or palm kernel oil. omnitechintl.com They are known for their excellent biodegradability and low toxicity.

Methyl Ester Sulfonates (MES): An important class of anionic bio-based surfactants, MES are produced by the sulfonation of fatty acid methyl esters derived from sources like palm or soybean oil. omnitechintl.com

Polysaccharide-based Surfactants: Researchers have successfully synthesized surfactants from naturally occurring polysaccharides like polygalacturonic acid and alginic acid. turi.org These bio-based surfactants represent a novel class of non-toxic and biodegradable alternatives. turi.org

Anionic APG Derivatives and Alkyl Polypentosides (APP): These are further developments based on sugar chemistry, offering different properties for various applications. omnitechintl.com

Taurates and Isethionates: These are examples of mild, sulfate-free surfactants that are readily biodegradable and used in personal care formulations. clariant.com

The biodegradability of a surfactant is influenced by its chemical structure. For instance, studies on alcohol ethoxylates have shown that even those with high numbers of ethoxylate units (up to 40) and some branching in their alkyl chain can be rapidly biodegraded. nih.gov The development of these alternatives is part of a larger trend towards sustainability, responsible sourcing, and a preference for plant-based ingredients in consumer products. kaochemicals-eu.comomnitechintl.com

Table 2: Examples of Readily Biodegradable Surfactant Alternatives

| Surfactant Class | Type | Common Feedstock | Key Environmental Feature |

|---|---|---|---|

| Alkyl Polyglucosides (APG) | Non-ionic | Glucose, Fatty Alcohols (from coconut/palm oil) | Excellent biodegradability, from renewable resources. omnitechintl.com |

| Methyl Ester Sulfonates (MES) | Anionic | Fatty Acid Methyl Esters (from palm/soybean oil) | Growing class of bio-based anionic surfactants. omnitechintl.com |

| Polysaccharide-based | Amphiphilic Polymer | Polygalacturonic Acid, Alginic Acid | Novel, non-toxic, and biodegradable. turi.org |

| Taurates | Anionic | Varies | Mild, readily biodegradable, sulfate-free. clariant.com |

Regulatory Science and Industry Standards for Ethoxylated Surfactants

Overview of International Regulatory Frameworks

Ethoxylated surfactants are subject to comprehensive chemical control laws in major global markets. These regulations are designed to manage the risks associated with chemical substances throughout their lifecycle, from manufacturing to disposal.

In the European Union, surfactants fall under the purview of two main pieces of legislation: REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) and CLP (Classification, Labelling and Packaging). erasm.org

REACH (Regulation (EC) No 1907/2006): This regulation places the responsibility on industries to manage the risks that chemicals may pose to human health and the environment. erasm.org Companies are required to gather data on the properties of their chemical substances and register this information with the European Chemicals Agency (ECHA). The level of assessment required is dependent on the tonnage of the substance produced or imported.

CLP (Regulation (EC) No 1272/2008): The CLP regulation aligns the EU system of classification, labelling, and packaging of chemical substances and mixtures to the Globally Harmonised System (GHS). erasm.orgthechemicalcompliancecoach.com It ensures that hazards presented by chemicals are clearly communicated to workers and consumers through standardized labels and safety data sheets. erasm.orgera-environmental.com For instance, a Safety Data Sheet for Sodium myreth sulfate (B86663) would classify it as causing skin irritation and serious eye damage under CLP. chemos.de

In addition to these overarching chemical laws, the Detergents Regulation (Regulation (EC) No 648/2004) imposes specific requirements for surfactants, notably concerning their biodegradability. erasm.orgeuropa.eu A proposed revision to this regulation aims to introduce a "product passport" to provide detailed compliance information and streamline labeling requirements, including for refillable products. europa.euexponent.com

A significant point of regulation for ethoxylated ingredients in the EU concerns the potential presence of impurities like ethylene (B1197577) oxide and 1,4-dioxane (B91453). ilurbeda.com While these substances are prohibited as intentional ingredients, their presence as technically unavoidable impurities is permitted within specific safe limits set by scientific bodies like the Scientific Committee on Consumer Safety (SCCS). ilurbeda.com

In the United States, the primary law governing chemicals in commerce is the Toxic Substances Control Act (TSCA) , administered by the Environmental Protection Agency (EPA). TSCA provides the EPA with the authority to require reporting, record-keeping, and testing requirements, as well as restrictions relating to chemical substances and/or mixtures.

For certain chemical substances, including some ethoxylates, the EPA can issue Significant New Use Rules (SNURs) . expeditors.comepa.gov A SNUR requires a manufacturer or importer to notify the EPA at least 90 days before commencing any activity that is designated as a "significant new use." epa.gov This allows the EPA to evaluate the intended new use and, if necessary, take action to prohibit or limit the activity before it occurs. epa.gov For example, the EPA has proposed SNURs for nonylphenol ethoxylates (NPEs) to manage their potential risks and widespread release into aquatic environments. epa.govactagroup.com

Role of Scientific Review Panels in Ingredient Assessment

Independent expert panels play a crucial role in assessing the safety of ingredients used in consumer products, particularly cosmetics. These panels provide unbiased, science-based evaluations that inform regulators and manufacturers.

The Cosmetic Ingredient Review (CIR) , established in 1976, is a prominent example of such a panel. cosmeticsinfo.orgskintypesolutions.com Supported by the Personal Care Products Council (PCPC), the U.S. Food and Drug Administration (FDA), and the Consumer Federation of America (CFA), the CIR operates as an independent body. cosmeticsinfo.orgpersonalcarecouncil.org

The CIR's Expert Panel, composed of world-renowned scientists and physicians, reviews and assesses the safety of cosmetic ingredients in an open and transparent manner. cosmeticsinfo.orgpersonalcarecouncil.orgcir-safety.org The evaluation process involves:

Extensive Literature Searches: CIR staff compile comprehensive data from worldwide published and unpublished scientific sources. cosmeticsinfo.orgcir-safety.org

Data Organization: The information is organized into distinct categories, including chemistry, use, absorption, metabolism, and toxicology (animal and clinical). cir-safety.org

Public Input: The process includes formal comment periods, allowing input from all interested parties. cir-safety.org

Data Gap Identification: If the available data are insufficient to make a safety determination, the Expert Panel issues a call for additional information or studies. cosmeticsinfo.orgcir-safety.org

Publication of Findings: Final safety assessments are published as monographs in the peer-reviewed International Journal of Toxicology. personalcarecouncil.orgcir-safety.org

A standardized naming system is critical for global consistency, transparency, and regulatory compliance in the cosmetics industry. ddregpharma.comfreyrsolutions.com The International Nomenclature of Cosmetic Ingredients (INCI) system, established in 1973 by the PCPC, provides a uniform way to name cosmetic ingredients on product labels. personalcarecouncil.orgtaobe.consultingcirs-reach.com

The benefits of the INCI system are multifaceted:

Global Consistency: INCI names are internationally recognized, helping consumers, scientists, and regulators identify ingredients regardless of the product's country of origin. ddregpharma.compersonalcarecouncil.org

Transparency for Consumers: Standardized labeling allows consumers to make informed choices, especially those with sensitivities or allergies. ddregpharma.com

Regulatory Compliance: Many countries mandate the use of INCI names on product packaging, ensuring adherence to regulatory standards. ddregpharma.comcirs-reach.com

Facilitation of International Trade: A single naming convention simplifies the process for manufacturers to market products in different countries. ddregpharma.comfreyrsolutions.com

The INCI names are developed by the International Nomenclature Committee (INC) and published in the International Cosmetic Ingredient Dictionary and Handbook. personalcarecouncil.org It is important to note that the assignment of an INCI name does not imply a safety assessment of the ingredient; that is the separate function of bodies like the CIR. cirs-reach.com

Compliance Challenges and Future Regulatory Outlook

The regulatory landscape for ethoxylated surfactants is continually evolving, driven by growing environmental concerns and a push for greater sustainability.